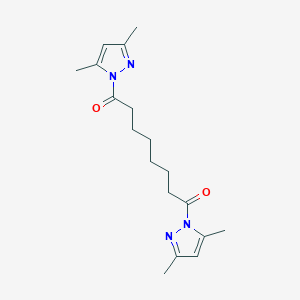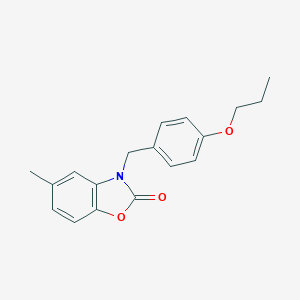
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with a molecular formula of C20H21NO3. It is a derivative of benzoxazole and is known to have various biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are subsequently transformed into the final product.
Starting Materials
2-amino-5-methylphenol, 4-propoxybenzaldehyde, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, ethanol, chloroform
Reaction
Step 1: The reaction of 2-amino-5-methylphenol with acetic anhydride in the presence of sulfuric acid yields 2-acetamido-5-methylphenol., Step 2: The reaction of 2-acetamido-5-methylphenol with 4-propoxybenzaldehyde in ethanol and the presence of sodium acetate yields 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole., Step 3: The hydrolysis of 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole with sodium hydroxide in water yields 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one., Step 4: The product can be purified by recrystallization from chloroform.
作用机制
The mechanism of action of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes such as tyrosine kinase and topoisomerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that it can act as a chelator of metal ions such as copper and zinc, which are involved in the pathogenesis of neurodegenerative diseases.
生化和生理效应
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal and antibacterial activities by inhibiting the growth of various fungi and bacteria. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its wide range of biological activities. It can be used in various assays to study the activity of enzymes and the growth of cancer cells, fungi, and bacteria. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one. One direction is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to develop new derivatives of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one with improved solubility and biological activity. Moreover, it can be used in the development of new fluorescent probes for the detection of metal ions.
科学研究应用
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been widely used in scientific research due to its various biological activities. It has been found to have anticancer, antifungal, and antibacterial activities. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's disease. Moreover, it has been used in the development of fluorescent probes for the detection of metal ions.
属性
IUPAC Name |
5-methyl-3-[(4-propoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-10-21-15-7-5-14(6-8-15)12-19-16-11-13(2)4-9-17(16)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGEUCCHBCHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
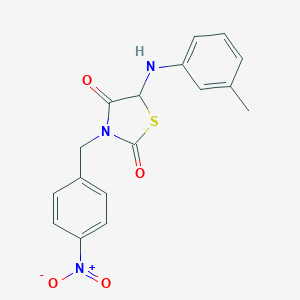
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
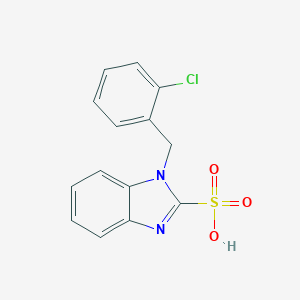
![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)
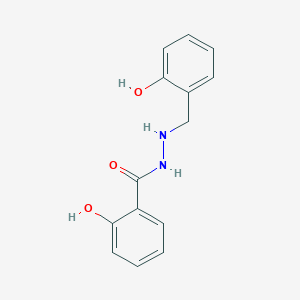
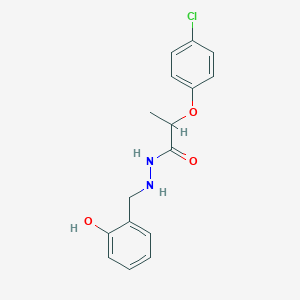
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
